molecular formula C10H13N5 B12229673 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine

Cat. No.: B12229673
M. Wt: 203.24 g/mol
InChI Key: RSDOZXNRFLSWEH-UHFFFAOYSA-N
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Description

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with a pyrrolidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine typically involves the formation of the triazole and pyrazine rings followed by the introduction of the pyrrolidine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-1H-1,2,4-triazole with a suitable pyrazine derivative can yield the desired triazolo[4,3-a]pyrazine core, which can then be further functionalized to introduce the pyrrolidine group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine is unique due to its specific combination of a triazole ring fused to a pyrazine ring with a pyrrolidine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

3-methyl-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C10H13N5/c1-8-12-13-10-9(11-4-7-15(8)10)14-5-2-3-6-14/h4,7H,2-3,5-6H2,1H3

InChI Key

RSDOZXNRFLSWEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCCC3

Origin of Product

United States

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